molecular formula C12H15NO3S B2919123 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate CAS No. 2191213-79-1

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate

Cat. No.: B2919123
CAS No.: 2191213-79-1
M. Wt: 253.32
InChI Key: MQKWDGTUFODBDA-UHFFFAOYSA-N
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Description

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate (CAS 2191213-79-1) is a specialized organic compound with a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol . This compound features a thiophene-substituted pyrrolidine core linked to an acetylated oxoethyl moiety, a structure that imparts unique reactivity and makes it a valuable intermediate in pharmaceutical and agrochemical synthesis . The thiophene ring enhances electron-rich properties, while the pyrrolidine scaffold contributes to conformational flexibility, facilitating selective functionalization during research processes . This compound serves as a versatile building block in drug discovery, particularly in the development of bioactive molecules for the central nervous system. The structural motifs present in this molecule—the pyrrolidine-2,5-dione core and the thiophene ring—are recognized pharmacophores in marketed antiepileptic drugs and are investigated for their potential anticonvulsant and antinociceptive (pain-blocking) activities . Research into analogous compounds suggests potential mechanisms of action may include the modulation of voltage-gated sodium and calcium channels . The acetate group improves the compound's solubility and handling characteristics, enabling more efficient downstream chemical modifications and purification in the laboratory . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-oxo-2-(3-thiophen-3-ylpyrrolidin-1-yl)ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)16-7-12(15)13-4-2-10(6-13)11-3-5-17-8-11/h3,5,8,10H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWDGTUFODBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate C₁₃H₁₇NO₃S 267.34 Pyrrolidine-thiophene core, 2-oxoethyl acetate Research compound (hypothetical)
Roxatidine acetate hydrochloride C₁₉H₂₈ClN₃O₄ 438.90 Piperidine-phenoxy core, ethyl acetate ester, hydrochloride salt H₂ receptor antagonist (clinical)
Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate C₉H₁₂N₂O₃ 196.20 Pyridinone ring, amino group, ethyl acetate ester Synthetic intermediate, drug design
(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate C₁₀H₁₅NO₂ 185.23 Conjugated enoate, pyrrolidine ring, Z-configuration Organic synthesis, ligand studies
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate C₁₀H₁₅NO₂ 185.23 Conjugated enoate, pyrrolidine ring, E-configuration Stereochemical studies

Key Differences and Implications

Aromatic Substituents: The thiophene group in the target compound introduces sulfur-mediated π-π interactions and increased lipophilicity compared to pyridine (in Ethyl (3-Amino-2-Oxo...)) or phenoxy groups (in roxatidine) . Thiophene’s electron-rich nature may alter binding affinity in receptor-targeted applications relative to pyridine’s electron-deficient ring .

Roxatidine’s hydrochloride salt improves solubility in physiological conditions, a feature absent in the neutral target compound .

Ring Systems: Pyrrolidine (5-membered, saturated) vs. Thiophene vs. Benzene: Thiophene’s lower aromatic stabilization energy may increase reactivity in synthetic modifications compared to benzene derivatives .

Research Findings

  • Hydrogen Bonding: The 2-oxo group and ester oxygen may participate in hydrogen-bonding networks, akin to patterns observed in pyridinone derivatives .
  • Biological Activity : Roxatidine’s clinical success underscores the pharmacological relevance of ethyl acetate-linked heterocycles, though the thiophene substituent in the target compound warrants further investigation for receptor specificity .

Biological Activity

The compound 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is a novel chemical entity that integrates a thiophene ring, a pyrrolidine ring, and an acetate group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acids.
  • Introduction of the Thiophene Ring : Methods like the Gewald reaction are commonly used for this purpose.
  • Acetylation : The final step involves acetylating the intermediate to yield the target compound.

The compound's molecular formula is C12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1} with a molecular weight of approximately 235.30 g/mol .

The biological activity of this compound is believed to be mediated through interactions with various biological targets:

  • Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : The structural features allow for π–π interactions and hydrogen bonding with macromolecules, influencing receptor activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5-Oxopyrrolidine DerivativeA549 (lung cancer)66
5-Nitrothiophene DerivativeMulti-drug resistant S. aureusSelective activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells while sparing non-cancerous cells .

Antimicrobial Activity

In addition to anticancer effects, the compound has potential antimicrobial properties. Research on structurally related compounds has shown effectiveness against multidrug-resistant strains of bacteria:

PathogenActivityMIC (µg/mL)Reference
S. aureus (MRSA)Effective<64
E. coli (carbapenem-resistant)No activity detected>64

These findings suggest that modifications to the thiophene or pyrrolidine moieties could enhance antimicrobial efficacy.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Anticancer Activity : A recent study evaluated various derivatives in A549 lung adenocarcinoma cells, noting that specific substitutions significantly affected potency and selectivity against cancer cells compared to normal cells .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial activity of pyrrolidine derivatives against resistant strains, highlighting the need for novel scaffolds in drug development to combat resistance .

Q & A

What are the recommended synthetic routes for 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate, and how can regioselectivity be optimized?

Basic:
The compound can be synthesized via a multi-step route involving:

Pyrrolidine functionalization : Introduction of the thiophen-3-yl group at the 3-position of pyrrolidine using nucleophilic substitution or cross-coupling reactions .

Acetylation : Reaction of the pyrrolidine-thiophene intermediate with ethyl glyoxylate or chloroacetyl chloride under basic conditions to form the 2-oxoethyl acetate moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for final isolation.

Advanced:
Regioselectivity challenges arise during thiophene substitution on pyrrolidine. Strategies include:

  • Steric/electronic modulation : Use of directing groups (e.g., Boc protection) to favor substitution at the 3-position .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura coupling to ensure precise thiophene attachment .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired regioisomers .

How can the structural integrity of this compound be validated experimentally?

Basic:

  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR to confirm pyrrolidine-thiophene connectivity and acetate ester signals (e.g., δ ~4.1 ppm for CH2_2COO) .
    • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H17_{17}NO3_3S) .

Advanced:

  • X-ray crystallography : Single-crystal diffraction to resolve stereochemical ambiguities (e.g., confirm thiophene orientation relative to pyrrolidine) .
  • Dynamic NMR : Study rotational barriers of the pyrrolidine ring to assess conformational stability in solution .

What in vitro assays are suitable for evaluating its biological activity, and how can contradictory activity data be resolved?

Basic:

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents to assess CNS activity .

Advanced:

  • Contradiction analysis :
    • Dose-response curves : Confirm activity is concentration-dependent and rule off-target effects .
    • Metabolic stability : Assess hepatic microsomal degradation to distinguish true activity from artifactual results .
  • Mechanistic studies :
    • Target engagement : Fluorescence polarization assays to measure binding affinity for neurological targets (e.g., GABA receptors) .

How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

Basic:

  • Core modifications :
    • Replace thiophene with furan or phenyl to evaluate heterocyclic effects on bioavailability .
    • Vary acetate ester groups (e.g., methyl, propyl) to study lipophilicity-activity relationships .

Advanced:

  • Pharmacophore mapping :
    • 3D-QSAR : CoMFA/CoMSIA models to identify critical substituents for target binding .
    • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • ADMET profiling :
    • Caco-2 permeability : Assess intestinal absorption potential .
    • CYP450 inhibition : Screen for drug-drug interaction risks .

What analytical methods are recommended for resolving discrepancies in spectral or crystallographic data?

Basic:

  • Repeat experiments : Ensure purity via HPLC (C18 column, acetonitrile/water gradient) before spectral acquisition .
  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-oxopyrrolidin-1-yl acetate derivatives) .

Advanced:

  • Synchrotron XRD : High-resolution crystallography to resolve weak electron density regions (e.g., disordered acetate groups) .
  • DFT calculations : Optimize molecular geometry and predict NMR/IR spectra for mismatch troubleshooting .

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